molecular formula C23H18ClN3O2 B2974239 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898428-53-0

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No. B2974239
CAS RN: 898428-53-0
M. Wt: 403.87
InChI Key: PBSVUMWMVYDULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide, also known as CKI-7, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of casein kinase 2 (CK2), which is an important enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel quinazolinone derivatives, including those similar to 2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against microbial activities demonstrated the potential of these compounds in combating various bacterial strains. The antimicrobial screening indicated that certain derivatives exhibited good activity, highlighting their potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).

Molecular Docking Studies

  • Another aspect of the research involves molecular docking studies to explore the binding affinity of quinazolinone derivatives to bacterial proteins. The study on the synthesis, anti-microbial, and molecular docking of some 2,3-disubstituted quinazolinone analogs provided insights into how these compounds interact at the molecular level, particularly with Sortase A of Staphylococcus aureus protein. Such studies are crucial for understanding the mechanism of action and for the design of more potent antimicrobial agents (Rajasekaran & Rao, 2015).

Therapeutic Effects

  • The therapeutic potential of quinazolinone derivatives has also been explored, particularly in treating viral diseases such as Japanese encephalitis. A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, offering a promising avenue for treating viral infections. The study noted a significant decrease in viral load and an increase in survival in treated mice, underscoring the therapeutic potential of quinazolinone derivatives in antiviral therapy (Ghosh et al., 2008).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-25-21-8-3-2-7-20(21)23(29)27(15)19-6-4-5-18(14-19)26-22(28)13-16-9-11-17(24)12-10-16/h2-12,14H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSVUMWMVYDULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

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